Pacific Blue succinimidyl ester

Descripción general

Descripción

Pacific Blue succinimidyl ester is a fluorescent dye that is widely used in biological and chemical research. This compound is known for its ability to form stable conjugates with primary amines, making it an excellent tool for labeling proteins, peptides, and other biomolecules. The dye exhibits excitation and emission maxima at approximately 410 nm and 455 nm, respectively, which makes it suitable for use with violet laser lines .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Pacific Blue succinimidyl ester involves the reaction of Pacific Blue dye with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction typically takes place in an organic solvent like dimethylformamide or dimethyl sulfoxide. The resulting product is purified through column chromatography to obtain the pure succinimidyl ester .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The final product is often lyophilized and stored under controlled conditions to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions

Pacific Blue succinimidyl ester primarily undergoes nucleophilic substitution reactions. The succinimidyl ester group reacts with primary amines to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions, typically at a pH range of 7-9 .

Common Reagents and Conditions

Reagents: Primary amines (e.g., lysine residues in proteins), sodium bicarbonate, phosphate-buffered saline.

Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures (up to 37°C) to enhance the reaction rate.

Major Products

The major product of the reaction between this compound and primary amines is a stable amide bond conjugate. This conjugate retains the fluorescent properties of the dye, making it useful for various analytical applications .

Aplicaciones Científicas De Investigación

Pacific Blue succinimidyl ester has a wide range of applications in scientific research:

Chemistry: Used for labeling small molecules and polymers to study their interactions and dynamics.

Biology: Commonly used for labeling proteins, peptides, and nucleic acids in fluorescence microscopy, flow cytometry, and other imaging techniques.

Medicine: Employed in diagnostic assays and therapeutic research to track the distribution and localization of biomolecules.

Industry: Utilized in the development of biosensors and diagnostic kits for detecting various analytes

Mecanismo De Acción

The mechanism of action of Pacific Blue succinimidyl ester involves the formation of a stable amide bond with primary amines. The succinimidyl ester group is highly reactive towards nucleophiles, such as the amino groups in proteins and peptides. Upon reaction, the dye becomes covalently attached to the target molecule, allowing for its detection and analysis through fluorescence techniques .

Comparación Con Compuestos Similares

Similar Compounds

Fluorescein isothiocyanate (FITC): Another widely used fluorescent dye that reacts with primary amines but has different spectral properties.

Alexa Fluor dyes: A family of fluorescent dyes with varying excitation and emission spectra, used for similar applications.

Rhodamine dyes: Fluorescent dyes that also react with primary amines and are used in various labeling applications

Uniqueness

Pacific Blue succinimidyl ester is unique due to its excitation and emission properties, which are well-suited for use with violet laser lines. This makes it particularly useful in multi-color fluorescence applications where minimal spectral overlap is desired. Additionally, its high photostability and quantum yield make it a reliable choice for long-term imaging studies .

Actividad Biológica

Pacific Blue succinimidyl ester (PBSE) is a fluorescent dye widely utilized in biochemical and pharmaceutical research for labeling proteins and nucleic acids. Its unique properties allow for precise conjugation with primary amines, making it an essential tool in various biological applications. This article delves into the biological activity of PBSE, highlighting its synthesis, applications, and relevant case studies.

Overview of this compound

Chemical Properties:

- CAS Number : 215868-33-0

- Excitation/Emission Maxima : Approximately 410 nm / 455 nm

- Reactivity : Contains an NHS ester group that reacts with primary amines to form stable covalent bonds with proteins and nucleic acids .

Synthesis of this compound

PBSE is synthesized through the reaction of Pacific Blue carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent. This process results in a highly reactive ester that can efficiently label biomolecules. The synthesis involves several steps, including purification via high-performance liquid chromatography (HPLC) to achieve the desired purity for biological testing .

Biological Applications

This compound is primarily used for:

- Fluorescent Labeling : It enables the visualization of proteins and nucleic acids in various assays, including flow cytometry and confocal microscopy.

- Cellular Uptake Studies : PBSE-labeled compounds are used to study cellular uptake mechanisms and intracellular trafficking.

- Enzyme Activity Assays : It serves as a substrate for various enzymes, facilitating the study of enzymatic reactions in real-time.

Case Study 1: Fluorescence Enhancement in Biological Systems

A study investigated the fluorescence properties of PB-labeled human serum albumin (HSA) in the presence of silver colloids. Results indicated that using two-photon excitation significantly enhanced the fluorescence intensity of PB, suggesting its potential for applications requiring high sensitivity .

| Colloid Size | One-Photon Enhancement | Two-Photon Enhancement |

|---|---|---|

| Small (30-40 nm) | No enhancement | 2.5-fold increase |

| Large (~120 nm) | 2-fold increase | >13-fold increase |

Case Study 2: Anticancer Drug Delivery

Research on bile acid-paclitaxel hybrids utilizing PBSE demonstrated enhanced cellular uptake and reduced toxicity compared to standard paclitaxel treatments. The study showed that PBSE-conjugated drugs could enter cancer cells more effectively, achieving up to 99.9% uptake in certain cell lines .

| Compound | Uptake (%) | Toxicity (NIH-3T3 Cell Line) |

|---|---|---|

| CDC-PTX-PB | 99.9 | Lower than PTX |

| UDC-PTX-PB | 99.9 | Lower than PTX |

| Paclitaxel (PTX) | 35 | Significant reduction |

Case Study 3: Glycosaminoglycan Biosynthesis

In another study, PBSE was used to tag novel xylosides, which were substrates for β4GalT7, a key enzyme in glycosaminoglycan biosynthesis. The fluorescently labeled xylosides were taken up by A549 cells but did not enter the Golgi apparatus, indicating a potential limitation in their application for studying glycosaminoglycan pathways .

Propiedades

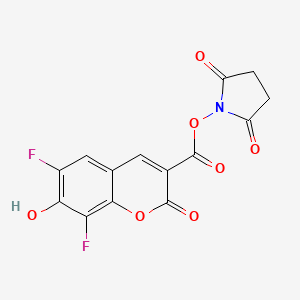

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6,8-difluoro-7-hydroxy-2-oxochromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F2NO7/c15-7-4-5-3-6(13(21)23-12(5)10(16)11(7)20)14(22)24-17-8(18)1-2-9(17)19/h3-4,20H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYXABPVYJRICY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC3=CC(=C(C(=C3OC2=O)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F2NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701304383 | |

| Record name | Pacific Blue succinimidyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215868-33-0 | |

| Record name | Pacific Blue succinimidyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215868-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pacific Blue succinimidyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does Pacific Blue succinimidyl ester interact with its target, and what are the downstream effects?

A1: this compound reacts specifically with primary amines through a process called nucleophilic substitution. This reaction forms a stable amide bond between the dye and the amine-containing molecule [, , , ]. This conjugation enables the detection and analysis of the target molecule using fluorescence-based techniques, such as laser-induced fluorescence (LIF) detection coupled with microchip capillary electrophoresis (μCE) [, , , ].

Q2: What are the advantages of using this compound for amine labeling compared to other labeling agents?

A2: this compound offers several advantages over other amine-reactive dyes. Its spectral properties provide significantly enhanced sensitivity, showing a 200-fold increase compared to fluorescamine derivatization []. Additionally, it allows for improved resolution of labeled molecules during separation techniques like microchip capillary electrophoresis []. This enhanced sensitivity and resolution are crucial for analyzing trace amounts of biomolecules like amino acids in complex samples like meteorites and desert soil extracts [].

Q3: Can you elaborate on the applications of this compound in analytical chemistry, specifically focusing on its use in microfluidic devices?

A3: this compound plays a crucial role in developing highly sensitive microfluidic analytical devices. One notable application is its integration into the Mars Organic Analyzer (MOA), a microchip capillary electrophoresis system designed for detecting trace amounts of organic molecules in extraterrestrial environments []. This system, utilizing PB labeling, can detect amino acids at concentrations as low as 75 pM, demonstrating its remarkable sensitivity for astrobiology research []. Furthermore, PB labeling is used in microfluidic platforms for preconcentrating and detecting enzymes like lactate dehydrogenase (LDH) []. By conjugating PB to LDH and exploiting the quenching nature of this conjugation, researchers achieved detection limits as low as 10 ng/mL, showcasing its potential for sensitive biological analyses [].

Q4: How does the choice of solvent and pH affect the performance of this compound in analytical separations?

A4: The performance of this compound in analytical separations is significantly influenced by the choice of solvent and pH. For instance, using ethanol as a solvent allows for the analysis of long-chain primary amines that are typically insoluble in aqueous solutions []. Additionally, the low pH of the separation buffer is crucial in minimizing electro-osmotic flow (EOF) during capillary electrophoresis, enabling the separation of both short-chain and long-chain amines []. This is particularly important when analyzing complex samples containing a wide range of amine sizes.

Q5: Are there any specific considerations for using this compound in low-temperature environments?

A5: Yes, the use of this compound in low-temperature environments, such as during the analysis of extraterrestrial samples, requires special consideration. Using ethanol as a solvent allows for separations at temperatures below 0°C due to its low freezing point, which is not achievable with water-based systems []. This is critical when analyzing samples where even slight heating could lead to decomposition or unwanted side reactions, compromising the integrity of the analysis [].

Q6: What are the implications of this compound labeling in the context of chirality and enantiomeric resolution?

A6: this compound labeling, when coupled with appropriate separation techniques like micellar electrokinetic chromatography (MEKC), enables the resolution of chiral molecules. Studies have shown successful enantiomeric separation of amino acids like alanine, serine, and citrulline after labeling with PB []. This capability is particularly relevant for studying homochirality in biological samples, as demonstrated by the detection of L-alanine and L-serine in Atacama Desert samples, indicating the presence of past or present life [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.